REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7](O)=[O:8])=[C:5]([C:10]([OH:12])=O)[CH:4]=[N:3][CH:2]=1.C(OC(=O)C)(=O)C.C([NH2:23])(=O)C>>[C:7]1(=[O:8])[C:6]2[CH:1]=[CH:2][N:3]=[CH:4][C:5]=2[C:10](=[O:12])[NH:23]1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1=CN=CC(=C1C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
123.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
145 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated to 140° C. for 3 hours whereupon it
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The solid residue that formed
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
CUSTOM
|
Details
|
triturated with water (100 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with more water
|
Type
|
CUSTOM
|
Details
|
dried in a desiccator
|
Name
|
|
Type
|
product
|
Smiles
|
C1(NC(C=2C=NC=CC21)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.26 g | |
YIELD: PERCENTYIELD | 95.1% | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |